

# Meta-analysis of Clinical Trials Involving BNT162b2 (Pfizer-BioNTech): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Novacine |           |
| Cat. No.:            | B1252777 | Get Quote |

Disclaimer: The requested analysis of "**Novacine**" could not be performed as it appears to be a fictional product. This guide has been generated using publicly available data for the Pfizer-BioNTech COVID-19 vaccine, BNT162b2 (Comirnaty®), to demonstrate the requested format and content for a scientific audience.

This guide provides a comparative meta-analysis of the BNT162b2 vaccine, focusing on its performance against other leading COVID-19 vaccines, specifically Moderna (mRNA-1273) and AstraZeneca (ChAdOx1-S/Vaxzevria). The data presented is synthesized from pivotal Phase 3 clinical trials and subsequent meta-analyses.

## **Data Presentation: Comparative Performance**

The following tables summarize the quantitative data on the efficacy, immunogenicity, and safety of BNT162b2 in comparison to mRNA-1273 and ChAdOx1-S.

Table 1: Comparison of Vaccine Efficacy (VE)

This table outlines the vaccine efficacy against symptomatic COVID-19 and severe outcomes based on initial Phase 3 trial data.



| Vaccine<br>(Manufacturer)         | Platform             | VE Against<br>Symptomatic<br>Disease (Initial<br>Reports) | VE Against<br>Severe<br>Disease/Hospit<br>alization                  | Key<br>References |
|-----------------------------------|----------------------|-----------------------------------------------------------|----------------------------------------------------------------------|-------------------|
| BNT162b2<br>(Pfizer-<br>BioNTech) | mRNA                 | 95.0% (after 2<br>doses)[1][2]                            | 100% against hospitalization in initial trial[3]                     | [1][2]            |
| mRNA-1273<br>(Moderna)            | mRNA                 | 94.1% (after 2<br>doses)[4]                               | High efficacy<br>against severe<br>disease                           | [4][5]            |
| ChAdOx1-S<br>(AstraZeneca)        | Adenoviral<br>Vector | ~70-79% (after 2 doses)                                   | High efficacy<br>against severe<br>disease and<br>hospitalization[6] | [4][7]            |

Note: Efficacy figures, particularly against variants, have evolved since the initial trials. These values represent the primary endpoints reported in the pivotal studies.

#### Table 2: Comparison of Immunogenicity

This table compares the immunogenic response, focusing on neutralizing antibody (nAb) production, a key correlate of protection.



| Vaccine                        | Peak Neutralizing<br>Antibody Titer                                                       | T-Cell Response                                                                    | Key References |
|--------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------|
| BNT162b2 (Pfizer-<br>BioNTech) | High                                                                                      | Induces robust CD4+<br>and CD8+ T-cell<br>responses[8][9]                          | [5][8][10]     |
| mRNA-1273<br>(Moderna)         | Highest among the three; consistently higher than BNT162b2 in head-to-head studies[8][11] | Induces robust CD4+<br>and CD8+ T-cell<br>responses[8][10]                         | [8][11]        |
| ChAdOx1-S<br>(AstraZeneca)     | Lower than mRNA<br>vaccines[6]                                                            | Induces robust and<br>durable T-cell<br>responses, particularly<br>CD8+ T-cells[5] | [5][6]         |

Table 3: Comparison of Safety & Reactogenicity Profiles

This table summarizes the most common solicited adverse events reported in clinical trials.

| Adverse Event          | BNT162b2 (Pfizer-<br>BioNTech) | mRNA-1273<br>(Moderna) | ChAdOx1-S<br>(AstraZeneca) |
|------------------------|--------------------------------|------------------------|----------------------------|
| Local Reactions        |                                |                        |                            |
| Pain at injection site | Very Common (>80%)             | Very Common (>90%)     | Very Common (>60%)         |
| Redness/Swelling       | Common                         | Common                 | Common                     |
| Systemic Reactions     |                                |                        |                            |
| Fatigue                | Very Common (>60%)             | Very Common (>70%)     | Very Common (>50%)         |
| Headache               | Very Common (>50%)             | Very Common (>60%)     | Very Common (>50%)         |
| Muscle Pain            | Common (>30%)                  | Common (>60%)          | Common (>40%)              |
| Fever                  | Common (>10%)                  | Common (>15%)          | Common (>30%)              |



Source: Synthesized from multiple clinical trial safety reports.[1][2]

## **Experimental Protocols**

The methodologies for the pivotal clinical trials form the basis of the efficacy and safety data. Below is a summary of the protocol for the BNT162b2 Phase 3 trial.

BNT162b2 Global Phase 3 Randomized Clinical Trial (NCT04368728)

- Study Design: An ongoing multinational, placebo-controlled, observer-blinded, pivotal efficacy trial.[1]
- Participants: Included individuals 16 years of age or older (later expanded to include adolescents) with no history of COVID-19.[1] Participants with stable chronic medical conditions were eligible.
- Randomization: Participants were randomized in a 1:1 ratio.[1]
- Intervention: Two intramuscular injections of BNT162b2 (30 μg per dose) or a saline placebo administered 21 days apart.[1]
- Primary Efficacy Endpoint: Efficacy of the vaccine against laboratory-confirmed COVID-19
  with onset at least 7 days after the second dose in participants without evidence of prior
  SARS-CoV-2 infection.[1]
- Primary Safety Endpoint: Solicited local and systemic adverse events within 7 days after vaccination and unsolicited adverse events through 6 months post-vaccination. Serious adverse events were monitored for the duration of the study.[1]
- Analysis: Efficacy was calculated based on the number of COVID-19 cases accruing in the vaccine group compared to the placebo group.

## **Mandatory Visualizations**

The following diagrams illustrate key biological and procedural workflows relevant to the BNT162b2 vaccine.





Click to download full resolution via product page

Caption: Mechanism of Action for an mRNA Vaccine.





Click to download full resolution via product page

Caption: Simplified Workflow of a Vaccine Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A head-to-head comparison of humoral and cellular immune responses of five COVID-19 vaccines in adults in China [frontiersin.org]
- 3. Comparison of the Immune Responses to COVID-19 Vaccines in Bangladeshi Population
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Comparative immunogenicity and reactogenicity of heterologous ChAdOx1-nCoV-19priming and BNT162b2 or mRNA-1273-boosting with homologous COVID-19 vaccine regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Immunogenicity and Effectiveness of mRNA-1273, BNT162b2, and Ad26.COV2.S COVID-19 Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Comparative study of neutralizing antibodies titers in response to different types of COVID-19 vaccines among a group of egyptian healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of IgA, IgG, and Neutralizing Antibody Responses Following Immunization With Moderna, BioNTech, AstraZeneca, Sputnik-V, Johnson and Johnson, and Sinopharm's COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Immunogenicity and Effectiveness of mRNA-1273, BNT162b2, and Ad26.COV2.S COVID-19 Vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Clinical Trials Involving BNT162b2 (Pfizer-BioNTech): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252777#meta-analysis-of-clinical-trials-involving-novacine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com